Lucitanib

Content Navigation

CAS Number

Product Name

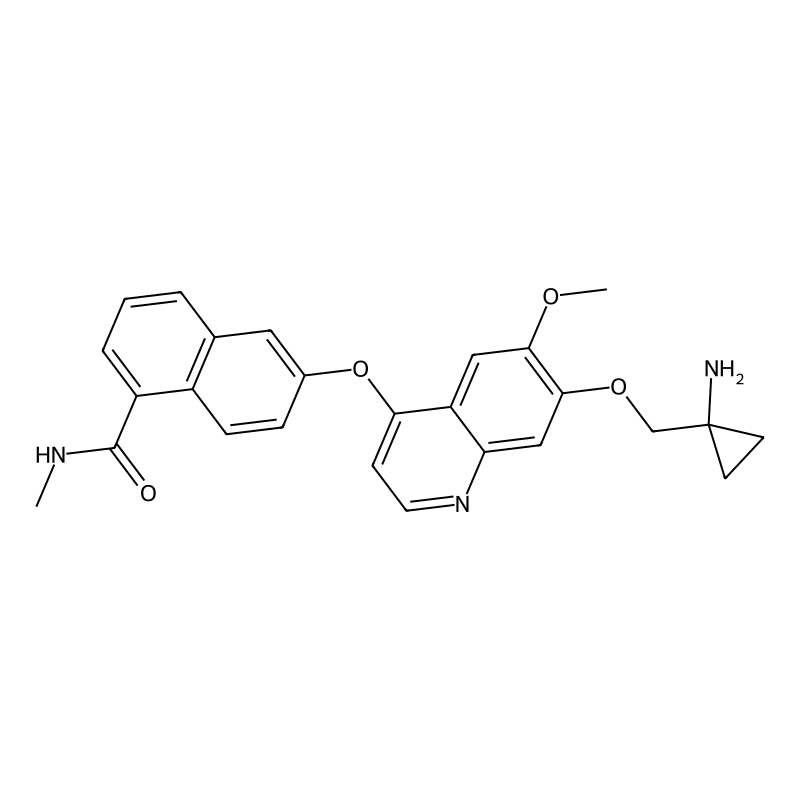

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Lucitanib mechanism of action kinase inhibition

Molecular Mechanism of Action & Binding

Lucitanib acts as a potent ATP-competitive inhibitor, binding to the kinase domains of its target receptors. A detailed structural analysis with FGFR1 reveals it binds to a unique DFG-Din inactive conformation, classifying it as a Type I½A inhibitor [1].

The specific molecular interactions within the FGFR1 kinase domain include [1]:

- Hinge Region Binding: The quinoline N1 atom forms a critical hydrogen bond with the backbone NH-group of the hinge residue Ala564.

- Deep Pocket Binding: The N-methyl-1-naphthamide moiety extends into a deep pocket, forming hydrogen bonds with Asp641 (from the DFG motif) and Glu531 (from the αC-helix).

- Hydrophobic Interactions: The compound makes extensive hydrophobic contacts with multiple conserved residues, including five spine residues (RS2/3, CS6/7/8) and three shell residues (Sh1/2/3).

This binding mode allows this compound to occupy multiple regions of the kinase pocket, including the front cleft, gate area, back cleft, and ATP-binding pockets I-A and I-B [1].

Quantitative Kinase Inhibition Profile

The table below summarizes the half-maximal inhibitory concentration (IC50) values of this compound for its primary kinase targets, demonstrating its potency in the low nanomolar range [1]:

| Kinase Target | IC50 Value (nM) |

|---|---|

| VEGFR1 | 7 nM |

| VEGFR2 | 25 nM |

| VEGFR3 | 10 nM |

| FGFR1 | 7 - 17.5 nM |

| FGFR2 | 82.5 nM |

| PDGFRα | 13 nM |

| PDGFRβ | 8 nM |

| c-Src | 4.9 nM |

Cellular & Preclinical Experimental Evidence

Methodologies from key studies illustrate how this compound's activity is validated in biological models.

In Vitro Cell Viability and Mechanism Assays

- Cell Lines: Experiments often use a panel of cancer cell lines, including non-small cell lung cancer (NSCLC), gastric cancer, and endometrial cancer lines, with or without FGFR1 amplification or FGFR2 mutations/amplification [2].

- Drug Treatment: Cells are treated with a range of this compound concentrations (e.g., 0.01 to 50 μM) in 96-well plates.

- Viability Assay: After 72 hours, cell viability is measured using a colorimetric assay like the MTS assay, and IC50 values are calculated [2].

- Downstream Signaling Analysis: To confirm on-target engagement, Western Blotting is used to detect inhibition of phosphorylation of key pathway components like FRS2 and ERK1/2 [2].

- Apoptosis Assay: The TUNEL assay combined with flow cytometry (using propidium iodide and dUTP-FITC labeling) can quantify DNA fragmentation and apoptosis induction [2].

In Vivo Xenograft Models

- Model Establishment: Female immunocompromised (e.g., NCr-nu/nu) mice are implanted with human cancer cells or patient-derived xenografts (PDXs) [2].

- Dosing: Once tumors are established, mice are randomized into control and treatment groups. The treatment group receives this compound administered orally, often once daily [2].

- Efficacy Assessment: Tumor volume and body weight are monitored regularly. Tumor Growth Inhibition (TGI) is calculated, and plasma samples may be collected for pharmacokinetic analysis to correlate drug exposure with efficacy [2].

Functional Consequences in the Tumor Microenvironment

The combined inhibition of VEGFR, FGFR, and PDGFR by this compound results in a multi-faceted attack on the tumor [1] [2] [3]:

This compound's multi-target inhibition simultaneously disrupts tumor vasculature and cancer cell growth.

Synergistic Potential with Other Therapies

Emerging research highlights that this compound's MoA lends itself to combination strategies:

- With Immunotherapy: this compound modulates the immune tumor microenvironment—increasing CD8+ T cells and reducing immunosuppressive cells—which synergizes with anti-PD-1 or anti-CTLA-4 antibodies to enhance antitumor efficacy [3]. This effect was not recapitulated by selective VEGFR2 inhibition alone, underscoring the unique advantage of its multi-target profile [3].

- With Endocrine Therapy and CDK4/6 Inhibitors: In estrogen receptor-positive (ER+), FGFR1-amplified breast cancer models, this compound synergized with fulvestrant and CDK4/6 inhibitors, providing a rationale for these combinations in clinical settings [4].

Translation to Clinical Application

The promising preclinical profile of this compound has translated into clinical investigation, particularly in cancers harboring FGF pathway aberrations or those sensitive to anti-angiogenesis.

The table below summarizes key efficacy findings from selected clinical trials [4] [5]:

| Cancer Type / Population | Trial Phase | Reported Efficacy |

|---|---|---|

| FGF-aberrant Breast Cancer | I/IIa | Objective Response Rate (ORR): 50% (6/12 patients) [4] |

| HR+/HER2- mBC (FGFR1-amplified) | II (FINESSE) | ORR: 19% [4] |

| Recurrent/Metastatic Nasopharyngeal Carcinoma (NPC) | Ib | ORR: 20% (continuous dosing); Disease Control Rate (DCR): 90% [5] |

| Advanced Solid Tumors (Angiogenesis-sensitive) | I/IIa | ORR: 26% [5] |

The most common treatment-related adverse events are hypertension, proteinuria, and asthenia, which are considered on-target effects related to VEGFR inhibition and are generally manageable with supportive care and dose modification [4] [5].

References

- 1. This compound - an overview [sciencedirect.com]

- 2. In Vitro and In Vivo Activity of this compound in FGFR1/2 ... [pmc.ncbi.nlm.nih.gov]

- 3. The Multi-Kinase Inhibitor this compound Enhances ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. A Phase Ib Study of this compound (AL3810) in a Cohort ... [pmc.ncbi.nlm.nih.gov]

what is Lucitanib E-3810 used for in research

Core Mechanisms of Action

Lucitanib's research application is rooted in its dual mechanism of action, which simultaneously blocks two key signaling pathways that support tumor growth.

This compound's dual inhibition of VEGFR and FGFR signaling pathways and its impact on the tumor microenvironment.

Key Research & Experimental Applications

This compound is utilized in preclinical research to investigate its anti-tumor effects across various cancer models, both as a single agent and in combination with other therapies.

Single-Agent Therapy Research

- FGF-Driven Cancer Models: Research shows enhanced activity in models with FGFR1 amplifications (e.g., certain lung, breast, and gastric cancers) [1] [2].

- Anti-Angiogenic Efficacy: In vivo, this compound treatment significantly reduces tumor vessel density (measured by CD31 staining) and increases tumor necrosis [3] [2].

Combination Therapy Research

Recent studies focus on combining this compound with immuno-oncology agents, as it modifies the tumor microenvironment to enhance anti-tumor immunity [4].

- Synergy with Immune Checkpoint Inhibitors: Combination with anti-PD-1 or anti-CTLA-4 antibodies shows enhanced antitumor activity in syngeneic mouse models (e.g., MC38 and CT26 tumors) [4].

- Mechanism of Enhanced Response: this compound increases intratumoral CD3+ and CD8+ T cells and reduces populations of immunosuppressive cells [4]. Gene expression analysis in treated tumors shows upregulation of pathways associated with immune activity [4].

Detailed Experimental Protocols

For researchers, here are standard protocols used to evaluate this compound's activity in preclinical models.

In Vitro Cell Proliferation Assay (HUVEC)

This assay tests the compound's ability to inhibit growth factor-driven proliferation of endothelial cells, a key model for anti-angiogenic activity [3].

- Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

- Procedure:

- Seed cells in 96-well plates at 3-6×10³ cells/100 μL/well in complete medium.

- After 24 hours, expose cells to a dose range of this compound (e.g., 1 nM - 10 µM) with or without VEGF165 (50 ng/mL) or bFGF (20 ng/mL).

- Incubate for 72 hours.

- Assess cell viability using an MTS colorimetric assay. Measure absorbance at 490 nm.

- Data Analysis: Calculate IC₅₀ values for inhibition of VEGF- or bFGF-induced proliferation.

In Vivo Antitumor Efficacy Study

This protocol evaluates the compound's antitumor activity and its effects on the tumor microenvironment in a mouse model [3] [4].

- Animal Model: Female NCr-nu/nu mice (for human xenografts) or immunocompetent mice (e.g., C57BL/6 for syngeneic models and immunotherapy combinations).

- Dosing:

- Endpoint Analyses:

- Tumor Volume: Measure regularly with calipers. Calculate volume as (length × width²)/2.

- Immunohistochemistry (IHC): Analyze formalin-fixed tumor sections for CD31 (vessels), CD8 (cytotoxic T-cells), and F4/80 (macrophages).

- Gene Expression: Isolve RNA from frozen tumor tissue for RNA sequencing or NanoString analysis to assess immune pathway modulation.

A generalized workflow for evaluating the antitumor efficacy of this compound in a mouse model.

Formulation and Handling in Research

- In Vitro Stock Solution: Prepare in DMSO at a concentration of 10-50 mM. For a working concentration, dilute in cell culture medium, ensuring the final DMSO concentration is ≤0.1% [5] [6].

- In Vivo Dosing Solution: For oral gavage in mice, this compound is often prepared as a homogeneous suspension using 0.5% Carboxymethylcellulose Sodium (CMC-Na) at a concentration of ≥5 mg/mL [3] [6].

- Stability: Store the powder desiccated at -20°C. Stock solutions in DMSO are stable for several months when stored sealed at -20°C, but preparing fresh solutions is always advised [5].

Clinical Translation

Several clinical trials have been conducted to evaluate this compound in humans, primarily focusing on advanced solid tumors. The status of key studies is summarized below [3] [1] [6].

| Condition/Focus | NCT Number | Status | Phase |

|---|---|---|---|

| Advanced Solid Tumors | NCT01283945 | Completed | I/IIa |

| Advanced Solid Tumors, Gynecologic Cancer | NCT04042116 | Suspended | I/II |

| Breast Cancer | NCT02202746 | Terminated | II |

| Non-Small Cell Lung Cancer | NCT02109016 | Terminated | II |

References

- 1. Study of Oral this compound ( E - 3810 ), a Dual VEGFR-FGFR Tyrosine... [clinicaltrials.servier.com]

- 2. This compound - an overview [sciencedirect.com]

- 3. This compound (E3810) hydrochloride | VEGFR inhibitor [selleckchem.com]

- 4. The Multi-Kinase Inhibitor this compound Enhances ... [pubmed.ncbi.nlm.nih.gov]

- 5. - E | CAS:1058137-23-7 | VEGF/FGF dual... | Manufacturer BioCrick 3810 [biocrick.com]

- 6. This compound (E3810) hydrochloride | 德立替尼| VEGFR 抑制剂 [selleck.cn]

Lucitanib FGFR1 FGFR2 VEGFR inhibitor IC50 values

Lucitanib at a Glance

This compound (also known as E-3810) is a novel dual-target inhibitor that potently blocks key receptors involved in tumor angiogenesis and growth [1] [2] [3]. The table below summarizes its core inhibitory profile.

| Target | IC50 Value | Experimental Context |

|---|---|---|

| VEGFR1 | 7 nM [1] [3] [4] | Cell-free assay [4] |

| VEGFR3 | 10 nM [1] [3] [4] | Cell-free assay [4] |

| FGFR1 | 17.5 nM [1] [3] [4] | Cell-free assay [4] |

| VEGFR2 | 25 nM [1] [3] [4] | Cell-free assay [4] |

| FGFR2 | 82.5 nM [1] [3] [4] | Cell-free assay [4] |

| CSF-1R | 5 nM [1] [5] | Information from commercial supplier [1] |

| VEGF-stimulated HUVEC proliferation | 40 nM [1] [5] | Cellular assay [1] |

| bFGF-stimulated HUVEC proliferation | 50 nM [1] [5] | Cellular assay [1] |

Detailed Experimental Protocols

The potency of this compound was established through standardized biochemical and cellular assays. Here are the methodologies for key experiments cited in the search results.

Cell Viability and Proliferation Assay (HUVEC)

This protocol measures the ability of this compound to inhibit growth factor-driven proliferation of human umbilical vein endothelial cells (HUVECs), a classic model for studying angiogenesis [2] [4].

- Cell Line: HUVEC cells [2] [4].

- Cell Culture: HUVECs are maintained as a monolayer in MCDB131 medium supplemented with 20% (v/v) FBS, 1% (v/v) L-glutamine, 5 Units/ml Heparin, and 50 μg/ml endothelial cell growth factor (ECGF). Culture flasks or plates are pre-coated with 1% (v/v) gelatin [2].

- Seeding: Exponentially growing cells are seeded into 96-well plates at a density of 3 to 6×10³ cells per 100 μL per well in complete medium [4].

- Drug Treatment: 24 hours after seeding, cells are exposed to a range of this compound concentrations (e.g., 0.01 to 50 μM). The treatment is performed both with and without the addition of VEGF₁₆₅ (50 ng/mL) or bFGF (20 ng/mL) ligands [2] [4].

- Incubation & Measurement: The antiproliferative effect is evaluated 72 hours after treatment using an MTS colorimetric assay. Quantitation of fluorescence is measured at 490 nm in a microplate reader [2] [4].

- Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated using appropriate software (e.g., CalcuSyn) [2].

In Vivo Xenograft Model Antitumor Activity

This protocol evaluates the efficacy of this compound in inhibiting tumor growth in mouse models [2].

- Animals: Female NCr-nu/nu mice (6 weeks old) are maintained under specific pathogen-free conditions [2].

- Tumor Implantation: Not specified in the provided results, but standard practice involves transplanting human cancer cells (e.g., SNU-16 gastric carcinoma, MDA-MB-231 breast cancer) subcutaneously into the mice [6] [1].

- Dosing: this compound is administered orally. Studies have used doses of 10 mg/kg, 15 mg/kg, 20 mg/kg, and 50 mg/kg, typically for durations ranging from 7 to 30 consecutive days [6] [1] [2].

- Efficacy Assessment: Tumor growth is monitored and measured regularly. The primary outcome is tumor growth inhibition rate or tumor volume compared to a vehicle-treated control group [6] [1].

Signaling Pathways and Experimental Workflow

The following diagram illustrates the primary signaling pathways targeted by this compound and the logical flow of key experiments that demonstrate its efficacy, from in vitro mechanisms to in vivo validation.

This diagram outlines the mechanism of action and key experimental evidence for this compound, connecting biochemical targets to phenotypic effects and validation assays.

Additional Pharmacological Properties

- Other Targets: Beyond VEGFR and FGFR, this compound also inhibits PDGFRα/β and Colony Stimulating Factor-1 Receptor (CSF-1R) with high potency (Ki <0.05 μM for FGFR2 and IC50 of 5 nM for CSF-1R, respectively) [1] [2] [5].

- Kinase Inhibitor Type: this compound is classified as a type II kinase inhibitor. It binds to the inactive "DFG-out" conformation of the kinase, occupying a hydrophobic pocket adjacent to the ATP-binding site [7].

- Proposed Advantage: The dual inhibition of VEGF and FGF signaling pathways may provide superior clinical benefits by simultaneously targeting primary angiogenesis drivers and a key resistance mechanism, preventing tumor escape [6] [2].

References

- 1. This compound (E-3810) | VEGFR/FGFR Inhibitor [medchemexpress.com]

- 2. In Vitro and In Vivo Activity of this compound in FGFR1/2 ... [pmc.ncbi.nlm.nih.gov]

- 3. | FGFR | this compound | TargetMol VEGFR [targetmol.com]

- 4. This compound (E3810) hydrochloride | 99.58%(HPLC) | In Stock | VEGFR inhibitor [selleckchem.com]

- 5. | CAS#:1058137-23-7 | Chemsrc this compound [chemsrc.com]

- 6. Design, synthesis and biological evaluation of a series of novel... [pubmed.ncbi.nlm.nih.gov]

- 7. Recent progress on vascular endothelial growth factor ... [jhoonline.biomedcentral.com]

Comprehensive Technical Guide: Lucitanib in Preclinical Tumor Xenograft Models

Drug Profile and Mechanism of Action

Lucitanib (E-3810) is an orally available small molecule inhibitor that targets key tyrosine kinase receptors involved in tumor angiogenesis and proliferation. This multi-kinase inhibitor exhibits potent activity against vascular endothelial growth factor receptors 1-3 (VEGFR1-3), fibroblast growth factor receptors 1-3 (FGFR1-3), and platelet-derived growth factor receptors α/β (PDGFRα/β), creating a broad spectrum of anti-tumor mechanisms. The drug demonstrates particularly high potency against FGFR1 (IC₅₀ 7-17.5 nM) and VEGFR2 (IC₅₀ 4-25 nM), positioning it as a dual angiogenic pathway inhibitor that simultaneously targets both VEGF and FGF signaling axes [1].

From a structural perspective, this compound is a quinoline derivative featuring aminocyclopropyl and naphthalene substituents that contribute to its binding characteristics. Crystallographic studies of this compound bound to FGFR1 reveal that the N1 of the quinoline scaffold forms a critical hydrogen bond with the backbone NH group of the hinge residue Ala564, while the carboxamide oxygen hydrogen bonds with the NH group of DFG-D641. These interactions stabilize the drug-receptor complex and contribute to the compound's high affinity for its targets. This compound binds to a DFG-Din inactive conformation of FGFR1 characterized by the autoinhibitory brake and a closed activation segment, classifying it as a type I½A inhibitor [1].

Table 1: Lucitan Kinase Inhibition Profile

| Target | IC₅₀ (nM) | Cellular Function | Therapeutic Implication |

|---|---|---|---|

| VEGFR1 | 7-12 | Angiogenesis, vasculogenesis | Anti-angiogenic activity |

| VEGFR2 | 4-25 | Angiogenesis, permeability | Primary anti-angiogenic target |

| VEGFR3 | 10 | Lymphangiogenesis | Lymphatic metastasis inhibition |

| FGFR1 | 7-17.5 | Proliferation, differentiation | Direct antitumor in FGFR-aberrant cancers |

| FGFR2 | 82.5 | Tissue repair, proliferation | Activity in gastric/endometrial cancers |

| PDGFRα | 13 | Pericyte recruitment, stroma formation | Vascular destabilization |

| PDGFRβ | 8 | Pericyte recruitment, stroma formation | Vascular destabilization |

| c-Kit | >1000 | Stem cell maintenance | Limited clinical relevance |

Antitumor Efficacy in Xenograft Models

FGFR-Aberrant Tumor Models

In FGFR1-amplified lung cancer models, this compound demonstrated remarkable efficacy, with tumor growth inhibition (TGI) exceeding 80% in multiple studies. The drug's dual mechanism of action—simultaneously targeting tumor cell proliferation through FGFR1 inhibition and disrupting tumor vasculature via VEGFR inhibition—creates a synergistic antitumor effect. In one pivotal study, two different FGFR1-amplified lung cancer xenograft models showed significantly enhanced response to this compound compared to non-amplified models, suggesting that tumors dependent on FGFR1 signaling derive particular benefit from this multi-targeted approach. The simultaneous inhibition of both VEGF and FGF receptors in FGFR1-dependent tumors appears to be therapeutically advantageous, potentially addressing compensatory pathway activation that often limits the efficacy of single-pathway inhibitors [2] [3].

In FGFR2-driven models, including gastric and endometrial cancers with FGFR2 amplifications or mutations, this compound treatment resulted in dose-dependent tumor regression. Notably, similar antitumor activity was observed in models with either wild-type or amplified/mutated FGFR2, though the magnitude of response was typically greater in the genetically altered models. This broad activity profile suggests that this compound's multi-targeted approach may be beneficial across multiple molecular contexts, with enhanced efficacy in settings where FGFR signaling plays a dominant oncogenic role. The consistent observation of marked tumor growth inhibition across all xenograft models studied, regardless of specific FGFR alteration status, underscores the compound's robust anti-angiogenic properties [2] [3] [4].

Anti-Angiogenic Effects and Tumor Microenvironment Modulation

This compound's impact on the tumor vasculature represents a central component of its efficacy. Histological analyses of treated xenografts revealed dose-dependent reduction in microvessel density, as measured by CD31 immunohistochemistry, accompanied by significant tumor necrosis. The compound altered extracellular matrix composition, particularly reducing type IV collagen content, which may impair vascular stability and function. These profound effects on tumor vasculature result from the coordinated inhibition of multiple pro-angiogenic receptors: VEGFR inhibition directly targets the VEGF-driven angiogenesis pathway, while FGFR and PDGFR inhibition disrupts FGF-mediated angiogenic signaling and pericyte coverage, respectively [1].

Recent investigations have revealed that this compound also exhibits immunomodulatory activity within the tumor microenvironment. In syngeneic mouse models, treatment led to significant changes in immune cell populations, including increased CD3+CD8+ T-cell infiltration and reduction in monocyte-derived suppressor cells. Depletion studies confirmed a CD8+ T-cell-dependent component to this compound's antitumor activity, revealing that the drug's efficacy extends beyond direct anti-angiogenic and antiproliferative effects to include modulation of the tumor-immune microenvironment. This immunomodulatory dimension provides a strong rationale for combination strategies with immune checkpoint inhibitors [5].

Table 2: Summary of this compound Efficacy in Preclinical Xenograft Models

| Cancer Type | Genetic Background | Dosing Regimen | Efficacy Outcome | Proposed Mechanism |

|---|---|---|---|---|

| Lung Cancer | FGFR1 amplification | 10-25 mg/kg daily | >80% TGI | Dual VEGF/FGFR pathway inhibition |

| Gastric Cancer | FGFR2 amplification | 10-50 mg/kg daily | Dose-dependent regression | Direct FGFR2 inhibition + anti-angiogenesis |

| Endometrial Cancer | FGFR2 mutations | 25 mg/kg daily | Significant TGI | FGFR signaling blockade |

| Colon Cancer | MC38 syngeneic | 25 mg/kg daily | TGI + immune activation | VEGF inhibition + T-cell recruitment |

| Multiple Types | Various FGFR status | 10-50 mg/kg daily | Consistent angiogenesis inhibition | VEGFR1-3, PDGFRα/β blockade |

Experimental Models and Methodologies

Xenograft Establishment and Dosing Protocols

The standardized methodologies for evaluating this compound in preclinical models typically employ female NCr-nu/nu mice (6 weeks old) maintained under specific pathogen-free conditions. Tumor implantation follows sterile surgical procedures with human tumor fragments or cell lines inoculated subcutaneously into the flank region. For this compound testing, researchers typically administer the drug via oral gavage once daily at doses ranging from 10-50 mg/kg, with 25 mg/kg being a frequently reported dose level. The compound is commonly formulated in appropriate vehicles such as polyethylene glycol or saline-based solutions with pH adjustment to ensure optimal solubility and bioavailability [3] [6].

Tumor measurements are conducted 2-3 times weekly using digital calipers, with volumes calculated using the standard formula: (length × width²)/2. Studies typically continue until vehicle-treated control tumors reach a predetermined size endpoint (commonly 1000-1500 mm³), at which point all animals are euthanized following institutional animal care guidelines. For pharmacodynamic assessments, subgroups of animals are typically euthanized at specific timepoints after treatment initiation (e.g., 2 hours, 24 hours, 7 days) to collect tumor tissue for molecular analyses. These tissues are processed for phosphoprotein analysis by Western blotting, immunohistochemistry, or other relevant techniques to confirm target modulation [3].

Patient-Derived Xenograft (PDX) Models and Their Applications

Patient-derived xenograft models have become increasingly important in this compound evaluation as they better recapitulate the heterogeneity and biological characteristics of human tumors. The establishment of PDX models involves direct implantation of freshly collected human tumor tissue into immunodeficient mice, typically using the subcutaneous pocket method. After initial engraftment (designated P0), tumors are subsequently passaged into subsequent generations (P1, P2, etc.) to expand the model while monitoring for preservation of original tumor characteristics. The Jackson Laboratory PDX resource and other consortia have developed standardized protocols for PDX development, including rigorous quality control and genomic characterization to identify somatic mutations, copy number alterations, and transcriptional profiles [7] [8].

A critical methodological consideration in PDX studies is the separation of mouse and human components. During engraftment, human stroma is progressively replaced by mouse cells, creating a hybrid tumor microenvironment. This necessitates specialized bioinformatics approaches when analyzing genomic data from PDX models, including tools like Xenome for discriminating between mouse and human sequence reads. For molecular analyses, laser capture microdissection is often employed to enrich for human tumor cells before DNA/RNA extraction, improving the accuracy of subsequent genomic characterization. These methodological refinements are essential for obtaining reliable data on drug response biomarkers and resistance mechanisms [7] [6].

Signaling Pathways and Combination Strategies

Molecular Mechanisms of Action

This compound's comprehensive activity stems from its simultaneous inhibition of multiple receptor tyrosine kinases central to tumor progression. As illustrated in the pathway diagram, the drug directly targets VEGFR1-3, FGFR1-3, and PDGFRα/β, thereby disrupting downstream signaling through key oncogenic pathways including RAS/MAPK, PI3K/AKT, and PLCγ/PKC cascades. The inhibition of FGFR signaling is particularly relevant in tumors with FGFR pathway alterations, as it directly counteracts the aberrant activation of FRS2α-mediated signaling that drives proliferation and survival in these malignancies. The coordinated blockade of these parallel signaling networks enables this compound to simultaneously impact tumor cells directly while also disrupting the supporting tumor vasculature [3] [4] [9].

The anti-angiogenic effects of this compound result from its combined inhibition of VEGFR, FGFR, and PDGFR signaling in various components of the tumor vasculature. VEGFR inhibition primarily targets endothelial cell proliferation and migration, while FGFR inhibition impacts both endothelial cells and pericyte function, and PDGFR inhibition specifically disrupts pericyte coverage and vessel stabilization. This multi-faceted attack on the tumor vasculature leads to the observed reductions in microvessel density, increased tumor necrosis, and alterations in extracellular matrix composition. Additionally, this compound's recently described immunomodulatory properties may further enhance its anti-angiogenic effects by altering the cytokine milieu within the tumor microenvironment [5] [1].

Rational Combination Strategies

Preclinical studies have demonstrated that this compound combines effectively with immune checkpoint inhibitors, resulting in enhanced antitumor activity compared to either agent alone. In syngeneic mouse models, the combination of this compound with anti-PD-1 antibodies produced superior tumor growth control and increased intratumoral CD8+ T-cell infiltration. Similarly, combinations with anti-CTLA-4 antibodies showed enhanced efficacy, supporting the concept that this compound-mediated vascular normalization can improve T-cell infiltration and function within tumors. Importantly, the antitumor activity observed with these combinations exceeded what could be achieved with specific VEGFR2 inhibition alone, suggesting that this compound's multi-targeted profile provides distinct advantages in the immuno-oncology setting [5].

Additional combination approaches have explored pairing this compound with costimulatory immune pathway agonists. Research has demonstrated enhanced antitumor activity when this compound was combined with agonists targeting 4-1BB, GITR, ICOS, or OX40 in immunocompetent tumor models. These combinations leverage this compound's ability to modulate the immunosuppressive tumor microenvironment while simultaneously enhancing T-cell activation and function through costimulatory pathways. The molecular basis for these synergistic effects appears to involve upregulation of immune-related gene expression pathways in tumor cells, which is further potentiated by combination with immunomodulatory agents [5].

Pharmacokinetic and Pharmacodynamic Properties

Preclinical pharmacokinetic studies in xenograft models have demonstrated that this compound achieves plasma concentrations in the micro/sub-micromolar range following oral administration, with drug accumulation observed following repeated administration. Population pharmacokinetic modeling based on data from clinical trials in cancer patients indicates that this compound pharmacokinetics are best described by a two-compartment model with zero-order release into the dosing compartment, followed by first-order absorption and first-order elimination. These analyses have revealed substantial between-subject variability in this compound exposure, partially explained by body weight but not significantly influenced by other demographic factors or tumor type [2] [10].

The pharmacokinetic-pharmacodynamic relationship for this compound appears to involve sustained target coverage as a key determinant of efficacy. In xenograft models, the profound inhibition of tumor growth correlates with maintenance of plasma concentrations above the IC₅₀ values for primary targets. Formulation differences (tablet versus capsule) appear to impact release duration but not to a clinically meaningful extent. Notably, concomitant administration of proton pump inhibitors does not produce clinically significant effects on this compound absorption, and no statistically significant interactions have been detected with cytochrome P450 3A4 inhibitors or inducers, CYP2C8 inhibitors, or P-glycoprotein inhibitors. This favorable drug interaction profile facilitates combination strategies with other anticancer agents [10].

Research Applications and Limitations

Biomarker Development and Patient Stratification

Preclinical studies with this compound have contributed significantly to biomarker identification for potential patient selection. The enhanced activity observed in FGFR1-amplified lung cancer models and FGFR2-aberrant gastric cancer models provides a strong rationale for focusing clinical development on tumors with these specific molecular alterations. Additional potential biomarkers include FGF3/4/19 amplifications, which have been associated with response in early-phase clinical trials. From a practical perspective, the reliable detection of these biomarkers in clinical specimens requires robust genomic characterization approaches that can be implemented in the context of PDX models and subsequently translated to patient selection [2] [3] [4].

The complex interplay between this compound's direct antitumor effects and its impacts on the tumor microenvironment presents both challenges and opportunities for response biomarker development. Traditional biomarkers focusing solely on tumor cell-autonomous mechanisms may fail to capture the full scope of this compound's activity. Instead, integrated biomarker approaches incorporating assessment of vascular normalization parameters, immune cell infiltration, and stromal modifications may provide more comprehensive insights into drug activity and resistance mechanisms. The development of such multidimensional biomarker panels will be essential for optimal patient selection and treatment monitoring in future clinical applications [5] [6].

Limitations and Future Directions

While PDX models represent valuable tools for evaluating this compound efficacy, several important limitations must be considered when interpreting preclinical data. The absence of a fully functional immune system in standard PDX models (using immunodeficient mice) limits the ability to study immunomodulatory effects, necessitating complementary syngeneic models for immuno-oncology applications. Additionally, the gradual replacement of human stroma with mouse components during PDX passaging may alter drug penetration and microenvironmental interactions in ways that differ from the original human tumor. Careful experimental design and data interpretation are essential to account for these potential limitations [7] [6].

Future research directions for this compound should explore novel combination strategies beyond those already investigated, particularly regimens that simultaneously target multiple aspects of the tumor microenvironment. The development of more specific biomarkers to identify tumors most likely to respond to this compound's multi-targeted approach remains an important unmet need. Additionally, investigation of resistance mechanisms through long-term treatment of PDX models could provide insights into how tumors evade this compound's effects and inform strategies to overcome or prevent resistance. Finally, the translation of this compound's promising preclinical profile into clinical benefit will require carefully designed trials that incorporate the lessons learned from these comprehensive preclinical studies [5] [4] [9].

Conclusion

References

- 1. This compound - an overview [sciencedirect.com]

- 2. In Vitro and In Vivo Activity of this compound in FGFR1/2 ... [sciencedirect.com]

- 3. In Vitro and In Vivo Activity of this compound in FGFR1/2 ... [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Developments and Challenges in Treating FGFR2- ... [mdpi.com]

- 5. The Multi-Kinase Inhibitor this compound Enhances ... [pubmed.ncbi.nlm.nih.gov]

- 6. A multi-modal data resource for investigating topographic ... [nature.com]

- 7. Genomic data analysis workflows for tumors from patient- ... [pmc.ncbi.nlm.nih.gov]

- 8. PDXNet portal: patient-derived Xenograft model, data ... [pmc.ncbi.nlm.nih.gov]

- 9. Clinical advances and challenges in targeting FGF/FGFR ... [molecular-cancer.biomedcentral.com]

- 10. Population Pharmacokinetic Modeling of this compound in ... [link.springer.com]

Lucitanib FGF signaling pathway angiogenesis

Lucitanib Drug Profile

The table below summarizes the key characteristics of this compound:

| Property | Description |

|---|---|

| Chemical Name | 6-({7-[(1-aminocyclopropyl)methoxy]-6-methoxyquinolin-4-yl}oxy)-N-methylnaphthalene-1-carboxamide [1] |

| Molecular Formula | C₂₆H₂₅N₃O₄ [1] |

| Mechanism of Action | Small molecule inhibitor of receptor tyrosine kinases [2] |

| Primary Targets (IC50) | FGFR1 (7-17.5 nM), VEGFR1/2/3 (7/25/10 nM), PDGFRα/β (13/8 nM) [2] |

| Therapeutic Context | Investigational; has been used in clinical trials for breast cancer, NSCLC, SCLC, and other solid tumors [1] |

Mechanism of Action: Inhibiting Angiogenesis

This compound potently inhibits key receptor tyrosine kinases involved in tumor angiogenesis and growth. The following diagram illustrates how it disrupts the FGF and VEGF signaling pathways:

This compound's multi-targeted profile is therapeutically advantageous, as it can simultaneously inhibit multiple pro-angiogenic pathways, potentially overcoming resistance to agents targeting only the VEGF pathway [3] [2].

Key Experimental Evidence & Protocols

This compound has been evaluated in various preclinical models. The table below summarizes core experimental findings and methodologies from pivotal studies:

| Experimental Context | Key Findings | Detailed Methodology & Protocols | | :--- | :--- | :--- | | In Vitro Cell Assays [3] | Potent inhibition of tumor cell lines with amplified FGFR1 or mutated/amplified FGFR2. |

- Cell Lines & Culture: Various human cancer cell lines maintained in RPMI medium with 10% FBS. HUVECs maintained in MCDB131 medium with 20% FBS and supplements.

- Viability Assay: Cells treated with a this compound concentration range (0.01 to 50 µM) for 72 hours. Cell viability measured using MTS assay.

- IC50 Calculation: Half-maximal inhibitory concentration calculated using CalcuSyn software.

- Animal Models: Female NCr-nu/nu mice (6 weeks old) implanted with cancer cell lines.

- Drug Administration: this compound was administered to the mice, and tumor growth was monitored.

- Mechanism Analysis: Efficacy attributed to potent inhibition of angiogenesis, observed as reduced tumor vascular density and increased necrosis.

- Western Blotting: Protein extracts from treated/untreated cells analyzed with specific antibodies against p-FGFR, p-FRS2, and p-ERK1/2.

- Gene Copy Number: DNA extracted and FGFR1/FGFR2 copy number assessed via TaqMan Copy Number Assay.

- Gene Expression: RT-PCR used for relative quantification of FGFR1, FGFR2, and FGF2 mRNA.

Clinical Development Context

While this analysis focuses on the core science, it is important to note that this compound remains an investigational drug and has not received full approval for general use [1]. Its most promising clinical activity was observed in early-phase trials in breast cancer patients with FGFR1 or FGF3/4/19 gene amplification [3].

References

Lucitanib pharmacokinetics profile absorption distribution

Lucitanib Pharmacokinetic Profile

| Parameter | Summary of Findings |

|---|---|

| Structural Model | Two-compartment model with zero-order release into dosing compartment, followed by first-order absorption and first-order elimination [1] [2]. |

| Absorption | - Formulation Impact: Release duration differs between film-coated tablet (0.243 hours) and hard gelatin capsule (0.814 hours), but this is not clinically meaningful [1] [2].

- Food/PPIs: Concomitant use of proton pump inhibitors (PPIs) has no clinically significant effect on absorption [1] [2]. | | Distribution | - Protein Binding: Information not available in provided search results.

- Volume of Distribution: Information not specified. | | Metabolism | - Pathways: Not detailed in provided search results.

- Enzyme Interactions: No statistically significant effects detected for concomitant CYP3A4/CYP2C8 inhibitors or inducers, or P-glycoprotein inhibitors [1] [2]. | | Elimination | - Half-Life: Reported as 31–40 hours, suitable for once-daily dosing [3].

- Clearance: Apparent clearance (CL/F) is part of the PopPK model, with high between-subject variability [1] [2]. | | Key Covariates | - Body Weight: Partially explains the large between-subject pharmacokinetic variability [1] [2].

- Other Demographics: No significant effects of age, sex, race, tumor type, mild/moderate renal impairment, or mild hepatic impairment on this compound pharmacokinetics [1] [2]. |

Population Pharmacokinetic Modeling and Methodology

The population pharmacokinetic (PopPK) model for this compound was developed using data from five Phase 1/2 clinical studies, providing a robust analysis framework [1] [2].

- Data Source: The analysis pooled 4,980 pharmacokinetic samples from 403 patients with advanced cancers across the studies [1].

- Software: Modeling was performed using Nonlinear Mixed-Effects Modeling (NONMEM) v.7.4.3 with the First Order Conditional Estimation with Interaction (FOCE-I) method [2].

- Bioanalysis: this compound concentrations in plasma were measured using a validated liquid chromatography–tandem mass spectrometry method, with a lower limit of quantification of 2.00 ng/mL [2].

- Covariate Analysis: The effect of continuous and categorical covariates was tested using a stepwise procedure on key parameters. Allometric scaling based on body weight was fixed in the base model [2].

Clinical Implications and Experimental Protocols

- High Variability: The PopPK analysis confirmed high between-subject variability in this compound exposure, which could not be fully explained by the covariates tested [1] [2].

- Dosing Strategy: This high variability supports the use of a safety-based dose-titration strategy in clinical practice to optimize individual drug exposure, maximize potential benefit, and manage toxicity [1] [2].

- Clinical Trial Sampling: Pharmacokinetic assessments in clinical trials included both intensive and sparse sampling [1]. The diagram below outlines a typical intensive sampling schedule for characterizing this compound pharmacokinetics.

References

Lucitanib's Mechanism of Action and Target Profile

Lucitanib is a small molecule inhibitor that selectively targets several receptor tyrosine kinases. The table below summarizes its primary targets and their roles in angiogenesis [1] [2]:

| Target | IC₅₀ (nM) | Role in Angiogenesis and Cancer |

|---|---|---|

| VEGFR1 | 7-12 nM | Key regulator of VEGF-induced angiogenesis; mediates endothelial cell proliferation, migration, survival, and permeability [3] [4]. |

| VEGFR2 | 4-25 nM | Main mediator of VEGF-induced angiogenesis; controls endothelial cell proliferation, migration, and survival [3] [4]. |

| FGFR1 | 7-17.5 nM | Implicated as an escape mechanism from anti-angiogenic therapy and a driver oncogene; its amplification is found in ~20% of squamous cell lung cancers and ~10% of breast cancers [1] [5] [6]. |

| PDGFRα/β | 13/8 nM | - |

This multi-targeted profile allows this compound to simultaneously inhibit both the VEGF and FGF signaling pathways, which is considered therapeutically advantageous, especially in tumors dependent on FGFR signaling [1] [7].

Experimental Evidence in HUVEC Models

While a full, step-by-step protocol for HUVEC proliferation assays with this compound was not detailed in the search results, key experimental details and findings are available.

Cell Model: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for studying angiogenesis in vitro. They are typically maintained in Endothelial Cell Growth Medium-2 (EGM-2) and used at low passages (e.g., passages 4-5) [4].

Key Findings on VEGFR-2 Activation: One study directly investigated the effect of various indolic compounds, providing a methodological framework relevant to kinase inhibitors like this compound [4].

- Assay Type: Phosphorylated VEGFR-2 quantification by ELISA.

- Procedure: Confluent HUVECs were washed and pre-treated with the study compounds in a serum-free basal medium for 4 to 24 hours, followed by stimulation with VEGF (e.g., 25 ng/mL) for 5 minutes. Cells were then lysed, and protein content was determined for analysis [4].

- Relevance to this compound: This demonstrates a standard method for directly measuring the inhibition of VEGFR-2 activation in HUVECs, which would be a core experiment for validating this compound's mechanism.

Evidence of Overall Anti-Angiogenic Efficacy: Although not specific to HUVECs, this compound's overall effect is confirmed. In all in vivo xenograft models studied, this compound demonstrated marked tumor growth inhibition due to potent inhibition of angiogenesis [1] [7]. This anti-angiogenic effect is a direct consequence of its action on vascular endothelial cells.

Signaling Pathways Inhibited by this compound

The following diagram illustrates the key signaling pathways in endothelial cells that are inhibited by this compound, leading to suppressed proliferation and angiogenesis.

Methodological Considerations for Assay Design

Based on the general principles from the search results, here are key factors to consider when designing HUVEC proliferation assays for this compound:

- Cell Viability Assay: A common method is the MTS assay, where quantitation is measured at 490 nm after 72 hours of drug treatment. The half-maximal inhibitory concentration (IC₅₀) can be calculated using appropriate software [1].

- Proliferation vs. Viability: Consider using a migration wound-healing assay to complement proliferation data. One study showed that compounds inhibiting VEGFR-2 activation also significantly inhibited HUVEC migration in the presence of VEGF after 24 hours [4].

- Confirmatory Western Blotting: To confirm the mechanism, you can analyze the inhibition of pathway activation by Western blotting. Key targets to examine include phospho-VEGFR-2, phospho-FGFR, phospho-FRS2, and downstream markers like phospho-ERK1/2 [1].

- Drug Preparation: this compound can be dissolved in DMSO to create a stock solution (e.g., 10 mM) and stored at -20°C. A range of concentrations (e.g., 0.01 to 50 μM) is typically tested in vitro [1].

References

- 1. In Vitro and In Vivo Activity of this compound in FGFR1/2 Amplified or... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview [sciencedirect.com]

- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2) [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of VEGF-Induced VEGFR-2 Activation and ... [pmc.ncbi.nlm.nih.gov]

- 5. Relevance of genetic alterations in squamous and small cell ... [pmc.ncbi.nlm.nih.gov]

- 6. Targeting FGFR for cancer therapy [jhoonline.biomedcentral.com]

- 7. In Vitro and In Vivo Activity of this compound in FGFR1/2 ... [sciencedirect.com]

Lucitanib binding mode FGFR1 crystal structure

Lucitanib-FGFR1 Binding Interactions

The following table summarizes the key molecular interactions between this compound and the FGFR1 kinase domain, based on the crystal structure (PDB ID: 4RWL) [1] [2]:

| Interaction Aspect | Details |

|---|---|

| PDB ID | 4RWL [1] [2] |

| Protein Conformation | DFG-Din inactive conformation with a closed activation segment and autoinhibitory brake [1]. |

| Inhibitor Type | Type I½A inhibitor [1]. |

| Key Hydrogen Bonds | - Quinoline N1 Backbone NH of Ala564 (hinge region) [1].

- Carboxamide oxygen NH group of Asp641 (DFG motif) [1].

- Amide group Glu531 (αC-helix) [1]. | | Major Hydrophobic Contacts | - Spine residues: RS2, RS3, CS6, CS7, CS8 [1].

- Shell residues: Sh1, Sh2, Sh3 [1].

- Other residues: β3-strand (Lys514), αC-helix (Glu531), hinge region (Glu562, Tyr563, Ala564, Ser565), A-loop (Ala640, Leu644) [1]. | | Binding Regions | Front cleft, gate area, back cleft, BP-I-A, BP-I-B, BP-II-in [1]. |

Structural Basis for Drug Resistance

A significant challenge in targeted cancer therapy is the emergence of resistance mutations. The V561M "gatekeeper" mutation in FGFR1 confers strong resistance to this compound but less so to other inhibitors like AZD4547 [3] [2].

- Mechanism of Resistance: The valine-to-methionine substitution at position 561 introduces a larger sulfur-containing side chain. This primarily reduces the van der Waals interactions between this compound and the protein, weakening its binding affinity [2].

- Contrast with AZD4547: AZD4547 retains potency against the V561M mutant due to a flexible chemical linker that allows it to adapt its binding mode, a flexibility that this compound's structure lacks [3] [2].

The diagram below illustrates how this compound binding is affected by the V561M gatekeeper mutation.

Key Experimental & Computational Methods

The following experimental and computational approaches are critical for studying these binding interactions.

| Method | Application & Protocol Summary |

|---|

| X-ray Crystallography [3] | Experimental Snapshot (4RWL):

- Resolution: 2.98 Å

- Expression System: E. coli BL21(DE3)

- Software: Data processed with HKL-2000; structure refined with PHENIX. | | Molecular Dynamics (MD) Simulations [2] | Computational Protocol:

- Software: AMBER 11 package.

- Force Fields: Proteins (ff99SB), Ligands (GAFF).

- System Setup: Solvated in TIP3P water box, neutralized with Na⁺ ions.

- Simulation: Equilibration followed by production run to analyze complex stability. | | Binding Free Energy Calculation (MM/GBSA) [2] | Computational Analysis:

- Method: Molecular Mechanics/Generalized Born Surface Area.

- Application: Quantifies binding affinity and decomposes energy contributions (van der Waals, electrostatic) per residue. | | Umbrella Sampling (US) [2] | Computational Analysis:

- Method: Generates Potential of Mean Force (PMF) profile.

- Application: Simulates the dissociation process of the inhibitor from the binding pocket, revealing resistance mechanisms. |

Key Takeaways for Researchers

- Exploit Flexibility: The case of AZD4547 shows that designing inhibitors with flexible linkers can help maintain potency against gatekeeper mutations [3].

- Target Hydrophobic Networks: The hydrophobic spine and shell residues are critical for high-affinity binding; optimizing these interactions can improve drug efficacy [1].

- Use Computational Tools: MD simulations and free energy calculations are powerful for predicting resistance and guiding the design of next-generation inhibitors [2].

References

Lucitanib Kinase Inhibition Profile and Biological Rationale

The table below summarizes the primary kinase targets of lucitanib and the therapeutic rationale for targeting them in cancer.

| Kinase Target | Reported IC₅₀ / Kd values | Biological Rationale in Cancer |

|---|

| CSF1R | IC₅₀: 5 nM [1] Kd: <100 nM [2] | Modulates tumor-associated macrophages (TAMs); depletion of immunosuppressive M2-like TAMs may enhance anti-tumor immunity [3] [4]. | | VEGFR1 | IC₅₀: 7 nM [1] [5] | Inhibits angiogenesis, starving tumors of oxygen and nutrients [6] [7]. | | VEGFR2 | IC₅₀: 25 nM [1] [5] | Potent anti-angiogenic effect; primary mediator of VEGF-driven endothelial cell proliferation [6] [2]. | | VEGFR3 | IC₅₀: 10 nM [1] [5] | Inhibits lymphangiogenesis, potentially reducing metastatic spread [7]. | | FGFR1 | IC₅₀: 7-17.5 nM [4] [1] | Blocks oncogenic signaling and resistance pathways in FGFR-amplified cancers (e.g., breast, lung) [8] [2]. | | FGFR2 | IC₅₀: 82.5 nM [1] | Key driver in subsets of gastric and endometrial cancers [2]. | | PDGFRα/β | Kd: <100 nM [2] | Targets pericytes and cancer-associated fibroblasts, contributing to vessel destabilization [6]. |

The following diagram illustrates how this compound's multi-kinase inhibition simultaneously targets multiple pro-tumorigenic pathways:

Key Experimental Evidence and Methodologies

This compound's activity, particularly its CSF-1R inhibition, has been validated through various preclinical and clinical studies.

In Vitro and Mechanistic Assays

- Cell-Free Kinase Assays: Biochemical assays (e.g., kinase binding or enzymatic activity) established this compound's direct inhibition and low nanomolar affinity (Kd <100 nM) for CSF1R, VEGFRs, FGFRs, and PDGFRs [2].

- Cell Proliferation/Viability Assays (MTS): In HUVECs stimulated with VEGF or bFGF, this compound inhibited proliferation with IC₅₀ values of 40 nM and 50 nM, respectively, confirming functional anti-angiogenic activity [1] [7]. It also showed potent growth inhibition in tumor cell lines harboring FGFR1 amplification or FGFR2 mutations [2].

- Western Blotting: Used to demonstrate that this compound treatment reduces phosphorylation of key signaling proteins downstream of FGFR (FRS2) and in the MAPK pathway (ERK1/2), confirming pathway blockade in cancer cells [2].

- Flow Cytometry (TUNEL Assay): Applied to detect apoptosis in cancer cell lines (e.g., DMS114, H1299) following this compound treatment, linking pathway inhibition to cell death [2].

In Vivo Models and Clinical Pharmacokinetics

- Mouse Xenograft Models: this compound demonstrated dose-dependent tumor growth inhibition and stabilization in models including HT-29 colon carcinoma, A2780 ovarian carcinoma, and MDA-MB-231 breast cancer [1] [7] [2]. Efficacy was particularly marked in models with FGFR pathway alterations [2].

- Population Pharmacokinetic (PopPK) Modeling: Based on data from 403 patients across five Phase 1/2 trials, a two-compartment model with zero-order release and first-order elimination best described this compound's pharmacokinetics [6]. This model identified high between-subject variability, supporting the use of safety-based dose titration to optimize individual patient exposure [6].

The mechanism by which this compound modulates the tumor immune microenvironment through CSF-1R inhibition is detailed below:

Clinical Trial Context and Future Directions

Early-phase clinical trials have explored this compound primarily in advanced solid tumors.

- Dosing and Safety: The maximum tolerated dose (MTD) was identified as 15 mg once daily [9]. Common adverse events included hypertension, proteinuria, and asthenia, consistent with its strong anti-angiogenic profile [9].

- Efficacy Signals: Promising efficacy was observed in early trials, particularly in patients with FGF-aberrant tumors. In one Phase I/IIa study, the objective response rate (ORR) was 30.4% in the FGF-aberrant group and reached 50% in a subgroup of patients with FGF-aberrant breast cancer [9].

- Combination Potential: The strong biological rationale for combining anti-angiogenic agents with immunotherapy [6], along with this compound's specific ability to modulate TAMs via CSF-1R inhibition [3] [4], suggests potential for future combination strategies with immune checkpoint inhibitors.

References

- 1. | CAS#:1058137-23-7 | Chemsrc this compound [chemsrc.com]

- 2. In Vitro and In Vivo Activity of this compound in FGFR1/2 ... [pmc.ncbi.nlm.nih.gov]

- 3. Modulating tumor-associated macrophages through CSF ... 1 R inhibition [pmc.ncbi.nlm.nih.gov]

- 4. This compound - an overview [sciencedirect.com]

- 5. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 6. Population Pharmacokinetic Modeling of this compound in Patients ... [pmc.ncbi.nlm.nih.gov]

- 7. is a VEGFR1/2/3 and FGFR1/2 this compound for Solid Tumours... Inhibitor [cancer-research-network.com]

- 8. Rationale for targeting fibroblast growth factor receptor ... [pmc.ncbi.nlm.nih.gov]

- 9. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

Lucitanib Clinical Trial Protocol Design: Application Notes for Researchers

Drug Profile and Mechanism of Action

Lucitanib (E3810) is an oral small molecule multi-kinase inhibitor with a unique target profile. Its primary mechanism of action involves the potent inhibition of the tyrosine kinase activity of Fibroblast Growth Factor Receptors 1-3 (FGFR1-3), Vascular Endothelial Growth Factor Receptors 1-3 (VEGFR1-3), and Platelet-Derived Growth Factor Receptors α/β (PDGFRα/β) [1] [2]. This triple-targeted design aims to simultaneously disrupt multiple critical pathways driving tumor growth, angiogenesis, and survival.

The following diagram illustrates the core signaling pathways targeted by this compound and their roles in tumorigenesis:

Summary of Clinical Evidence

Clinical development for this compound has explored its efficacy across various solid tumors, with particular focus on cancers characterized by FGF/FGFR pathway aberrations.

Table 1: Summary of Key Clinical Trial Efficacy Data

| Tumor Type | Trial Phase / Identifier | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Key Findings |

|---|

| Nasopharyngeal Carcinoma (NPC) [3] | Phase Ib | Heavily pre-treated, recurrent/metastatic (n=20) | Continuous: 20% Intermittent: 10% | Continuous: 90% Intermittent: 60% | Promising activity; some responses >3 years. | | FGF-aberrant Breast Cancer [1] | Phase 1/2 | Heavily pre-treated advanced breast cancer | 50% | Information Missing | Median PFS over 9 months. | | Various Advanced Cancers [2] | Phase 2 (NCT02747797) | FGFR/VEGFR/PDGFR pathway aberrations (Trial withdrawn) | N/A | N/A | Protocol designed for 10 mg daily; focused on biomarker-selected population. |

Table 2: Safety Profile Overview from Clinical Trials

| Adverse Event (AE) | Frequency / Grade | Management Recommendations |

|---|---|---|

| Hypertension [3] | Most frequent Grade ≥3 AE (30% in continuous dosing) | Regular BP monitoring; aggressive antihypertensive therapy. |

| Proteinuria [3] | Grade ≥3 in 20% (continuous dosing) | Regular urinalysis monitoring; dose modification if severe. |

| Increased AST/ALT [3] | Grade ≥3 in 10% (continuous dosing) | Regular liver function test monitoring. |

| Decreased Platelet Count [3] | Grade ≥3 in 10% (continuous dosing) | Regular hematological monitoring. |

| Other Common AEs | Nausea, fatigue, edema [4] | Supportive care. |

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To quantitatively determine the half-maximal inhibitory concentration (IC₅₀) of this compound against FGFR1-3, VEGFR1-3, and PDGFRα/β.

Methodology:

- Assay Type: Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.

- Reaction Conditions:

- Prepare kinase enzymes in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.

- Use a fixed ATP concentration at the Km value for each respective kinase.

- Serially dilute this compound in DMSO (e.g., 10-point, 3-fold serial dilution from 10 µM).

- Procedure:

- Dispense this compound dilutions and kinase into a low-volume 384-well plate.

- Initiate the reaction by adding ATP and substrate.

- Incubate for 60 minutes at room temperature.

- Stop the reaction with HTRF detection reagents (EDTA and labeled antibodies).

- Read fluorescence resonance energy transfer (FRET) signals on a compatible plate reader.

- Data Analysis: Plot signal versus log(inhibitor concentration). Fit data to a four-parameter logistic model to calculate the IC₅₀ value for each kinase.

In Vivo Efficacy Study in Xenograft Models

Objective: To evaluate the antitumor efficacy of this compound monotherapy in patient-derived xenograft (PDX) models with FGFR1 amplification.

Methodology:

- Animal Model: Female immunodeficient mice (e.g., BALB/c nude or NSG) implanted with breast cancer PDX tissue characterized by FGFR1 amplification.

- Dosing Regimen:

- Treatment Arm: this compound, 10 mg/kg, administered orally, once daily (Continuous dosing, 5 days on/2 days off, or 3 weeks on/1 week off).

- Control Arm: Vehicle control, administered orally on the same schedule.

- Tumor Monitoring:

- Measure tumor volumes 2-3 times weekly using a digital caliper.

- Calculate tumor volume using the formula: (Length × Width²) / 2.

- Monitor animal body weight as an indicator of systemic toxicity.

- Endpoint Analysis:

- Primary Endpoint: Tumor growth inhibition, expressed as %TGI = [1 - (ΔTreated / ΔControl)] × 100%.

- Secondary Endpoints: Objective regression rate, progression-free survival, and analysis of downstream pathway modulation in harvested tumor tissues via immunohistochemistry or Western blot.

Proposed Clinical Trial Protocol Framework

The following workflow outlines the key stages in designing and executing a Phase II clinical trial for this compound:

Key Protocol Elements

Study Population:

- Inclusion Criteria: Adult patients (≥18 years) with histologically confirmed, advanced/metastatic solid tumors characterized by FGFR1 amplification (e.g., in breast cancer [1] [5]) or other FGFR/VEGFR/PDGFR pathway aberrations. Patients should have progressed on at least one prior line of systemic therapy, have measurable disease per RECIST 1.1, and an ECOG performance status of 0-1 [6] [2].

- Exclusion Criteria: Uncontrolled hypertension (>150/90 mmHg despite medication), significant cardiovascular disease, untreated CNS metastases, use of strong CYP2C8 or CYP3A4 inhibitors/inducers, and inadequate organ function [2].

Study Design: A multicenter, open-label, randomized Phase II study. Patients with FGF-aberrant tumors will be randomized 1:1 to receive two different doses of this compound (e.g., 10 mg vs. 15 mg daily) to identify the optimal therapeutic window [1].

Statistical Considerations:

- Primary Endpoint: Progression-Free Survival (PFS) at 6 months in the FGF-aberrant population.

- Secondary Endpoints: Objective Response Rate (ORR), Disease Control Rate (DCR), Overall Survival (OS), safety and tolerability, and patient-reported outcomes.

- Sample Size: Approximately 160 patients for the primary randomized comparison, with potential for an expansion cohort.

Critical Considerations for Development

- Biomarker Strategy: Patient selection is critical. The development of a robust and validated companion diagnostic assay for FGFR1 amplification (e.g., via FISH) and other aberrations is essential for enriching the trial population for responders [1] [5].

- Toxicity Management: Proactive management of class-effect AEs like hypertension and proteinuria is required. Protocol-defined dose modification rules (dose holds and reductions) are necessary to manage toxicity while maintaining efficacy [3].

- Combination Therapy: Given its anti-angiogenic and anti-FGFR properties, this compound is a rational candidate for combination with immune checkpoint inhibitors (e.g., nivolumab) [4] or chemotherapy, which would require separate, carefully designed Phase Ib/II trials.

Conclusion

This compound represents a promising multi-targeted therapeutic agent with demonstrated clinical activity in FGF/FGFR-driven tumors and heavily pre-treated populations. Its development underscores the importance of a biomarker-driven strategy. Future clinical success depends on the careful design of trials that incorporate precise patient selection, proactive safety management, and exploration in novel combination regimens. The protocol frameworks and experimental details provided herein offer a foundation for advancing the clinical development of this targeted therapy.

References

- 1. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]

- 2. : NCT02747797 - My Cancer Genome Clinical Trial [mycancergenome.org]

- 3. A Phase Ib Study of this compound (AL3810) in a Cohort ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 5. Targeting FGFR for cancer therapy [jhoonline.biomedcentral.com]

- 6. A Phase II Trial Testing Oral Administration of this compound in Patients... [clinicaltrials.servier.com]

Lucitanib population pharmacokinetic PopPK modeling

Lucitanib PopPK Model and Covariate Analysis

This compound is an oral tyrosine kinase inhibitor that selectively targets vascular endothelial growth factor receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-3), and platelet-derived growth factor receptors (PDGFR α/β) [1] [2]. The population pharmacokinetic (PopPK) model for this compound was developed using intensive and sparse oral pharmacokinetic data from five Phase 1/2 clinical studies involving 403 patients with advanced cancers [1] [2].

This compound pharmacokinetics are best described by a two-compartment model with zero-order release into the dosing compartment, followed by first-order absorption and first-order elimination [1]. The structural model includes between-subject variability (BSV) for key parameters, and body weight was incorporated as a covariate using allometric scaling [2].

Quantitative Population Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters and the impact of evaluated covariates on this compound exposure based on the final PopPK model:

| Parameter | Description | Value/Findings |

|---|---|---|

| Structural Model | Compartments + Absorption | Two-compartment, zero-order release to dosing compartment, then first-order absorption [1] |

| Release Duration (D1) | Formulation impact | Tablet: 0.243 h; Capsule: 0.814 h (not clinically meaningful) [1] |

| Covariate: Body Weight | Impact on CL/F and V/F | Statistically significant; partially explained BSV [1] |

| Covariate: Formulation | Tablet vs. Capsule | Impact on release duration only, no clinically significant effect on overall exposure [1] |

| Covariates with No Significant Impact | Demographics, Organ Function, Comedications | • Age, sex, race, tumor type [1] • Mild/Moderate renal impairment, mild hepatic impairment [1] • Concomitant CYP3A4/CYP2C8/P-gp inhibitors/inducers, Proton Pump Inhibitors (PPIs) [1] | | Key Conclusion | Between-Subject Variability (BSV) | High BSV supports safety-based dose titration in clinical practice [1] [2] |

Detailed Experimental Protocol for this compound PopPK Analysis

This section details the methodologies used in the development of the this compound PopPK model.

Clinical Study Design and Patient Data

The analysis pooled data from five clinical trials [1]:

- Studies: E-3810-I-01 (NCT01283945), CO-3810-025 (NCT02202746), FINESSE (NCT02053636), E3810-II-02 (NCT02109016), INES (ISRCTN23201971)

- Patient Population: 403 patients with advanced solid tumors.

- Dosing: this compound was administered orally at doses from 5 mg to 30 mg once daily. Two immediate-release formulations were used: a film-coated tablet and a hard gelatin capsule [1] [2].

- Pharmacokinetic Sampling: A combination of intensive sampling (during the first cycle) and sparse sampling (across multiple cycles) was used to characterize the pharmacokinetic profile [1].

Bioanalytical Methods

- Sample Collection: Blood samples were collected in lithium heparin tubes and processed to plasma within approximately 30 minutes [2].

- Quantification: this compound concentrations in plasma were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method [2].

- Calibration Range: The assay was calibrated from 2.00 to 500 ng/mL, with a lower limit of quantification (LLOQ) of 2.00 ng/mL [2].

Pharmacometric Modeling Workflow

The modeling was performed using Non-linear Mixed Effects Modeling (NONMEM) software, and the workflow can be summarized as follows:

Software and Estimation

- Primary Software: NONMEM (v.7.4.3) was used for model development [2].

- Estimation Method: First Order Conditional Estimation with Interaction (FOCE-I) [2].

- Supporting Tools: R (v.3.5) with Xpose (v.0.4.11) for graphics and Perl-speaks-NONMEM (PsN, v.4.8.1) for visual predictive checks and bootstrap analysis [2].

Base Model Development

- Structural Model: Various models (1-, 2-, and 3-compartment) with different absorption processes were tested. A 2-compartment model with zero-order release into the dosing compartment, followed by first-order absorption, provided the best fit [2].

- Between-Subject Variability (BSV): Was assessed for parameters including duration of zero-order release (D1), first-order absorption rate constant (Ka), apparent clearance (CL/F), apparent central volume (Vc/F), and others [2].

- Residual Error: Both proportional and combined (additive and proportional) error models were tested [2].

Covariate Model Building

- Allometric Scaling: Body weight was included a priori as a covariate on all clearance and volume parameters, with exponents fixed to 0.75 and 1.0, respectively [2].

- Covariate Testing: A stepwise approach was used to test the effects of various covariates (demographics, organ function, concomitant medications, formulation, etc.) on model parameters. Relationships were first explored graphically, then tested statistically [2].

Model Evaluation

- Goodness-of-Fit (GOF): Standard GOF plots were used for diagnostic assessment [2].

- Visual Predictive Checks (VPC): Used to evaluate the model's ability to simulate data that matches the observed data [2].

- Bootstrap: To assess the stability and precision of the parameter estimates [2].

Key Conclusions and Clinical Applications

The developed PopPK model adequately described this compound's pharmacokinetics in patients with advanced cancer [1]. The analysis revealed high between-subject variability, which could not be fully explained by the covariates tested beyond body weight [1] [2]. This high variability supports the use of a safety-based dose-titration strategy in clinical practice to optimize individual drug exposure and maximize potential benefit for patients [1] [2].

References

Comprehensive Application Notes and Protocols for Lucitanib (E-3810) in Oncology Research

Introduction

Lucitanib (E-3810) represents a novel targeted therapeutic agent with a unique multi-kinase inhibition profile that simultaneously targets key pathways involved in both tumor angiogenesis and direct oncogenic signaling. This quinoline derivative exhibits potent inhibitory activity against fibroblast growth factor receptors (FGFR1-3), vascular endothelial growth factor receptors (VEGFR1-3), and platelet-derived growth factor receptors (PDGFRα/β), creating a multifaceted approach to cancer treatment. The distinct mechanism of action enables this compound to address both VEGF-driven angiogenesis and FGF-mediated pathway activation, which is particularly relevant given the role of FGFR signaling as both a driver oncogene and an escape mechanism from anti-angiogenic therapy. Originally developed as an angiogenesis inhibitor, this compound has demonstrated promising clinical activity across multiple solid tumor types, especially in malignancies with FGFR pathway alterations, positioning it as a valuable investigational agent for researchers exploring targeted therapy approaches in oncology drug development.

Mechanism of Action and Pharmacological Profile

Multi-Target Inhibition Strategy

This compound employs a strategic multi-kinase inhibition approach that simultaneously disrupts complementary pathways in tumor development and maintenance. The compound demonstrates low nanomolar potency against key receptor tyrosine kinases: FGFR1 (IC50 = 7-17.5 nM), VEGFR1/2 (IC50 = 7-25 nM), VEGFR3 (IC50 = 10 nM), and PDGFRα/β (IC50 = 13/8 nM) [1]. This balanced inhibition profile is particularly advantageous because it targets not only the VEGF-dependent angiogenesis pathway but also addresses FGF-mediated resistance mechanisms that often limit the efficacy of pure anti-angiogenic agents. The simultaneous pathway blockade prevents the compensatory signaling that frequently emerges during single-pathway inhibition, thereby enhancing durability of response.

Structural Characteristics and Binding Mode

The molecular structure of this compound features a quinoline core scaffold bearing aminocyclopropyl and naphthalene substituents that optimize its interaction with kinase domains [1]. Structural analyses reveal that this compound binds to FGFR1 in a DFG-Din inactive conformation characterized by an autoinhibitory brake and closed activation segment, classifying it as a type I½A inhibitor [1]. Key molecular interactions include:

- Hydrogen bonding between the quinoline N1 and the backbone NH group of the hinge residue Ala564

- Additional bonding between the carboxamide oxygen and the NH group of DFG-D641

- Stabilizing interaction between the amide group and αC-E531

- Extended hydrophobic contacts with five spine residues and three shell residues within the kinase domain

This sophisticated binding mode enables this compound to occupy multiple regions of the kinase pocket including the front cleft, gate area, back cleft, and ATP-binding regions I-A, I-B, and II-in [1].

Table 1: Kinase Inhibition Profile of this compound

| Target Kinase | IC50 Value (nM) | Cellular Function | Therapeutic Implications |

|---|---|---|---|

| FGFR1 | 7-17.5 | Cell proliferation, differentiation | Primary target in FGFR-amplified cancers |

| VEGFR1 | 7 | Angiogenesis, cell migration | Anti-angiogenic activity |

| VEGFR2 | 4-25 | Angiogenesis, permeability | Primary anti-angiogenic target |

| VEGFR3 | 10 | Lymphangiogenesis | Lymphatic metastasis inhibition |

| PDGFRα | 13 | Pericyte recruitment, stromal signaling | Tumor microenvironment modulation |

| PDGFRβ | 8 | Pericyte recruitment, stromal signaling | Tumor microenvironment modulation |

| Src | 4.9 | Cell adhesion, invasion | Metastasis inhibition |

Clinical Efficacy Data

Activity in Breast Cancer

The phase II FINESSE study provided compelling evidence of this compound's efficacy in hormone receptor-positive, HER2-negative metastatic breast cancer, with particular activity observed in tumors harboring FGFR1 alterations [2]. This multicenter trial enrolled 76 patients across three molecularly-defined cohorts: FGFR1-amplified (n=32), FGFR1 nonamplified/11q13 amplified (n=18), and FGFR1/11q13 nonamplified (n=26). The study met its primary endpoint in the FGFR1-amplified cohort with an objective response rate (ORR) of 19% (95% CI, 9%-35%), while cohorts 2 and 3 showed ORRs of 0% (95% CI, 0%-18%) and 15% (95% CI, 6%-34%), respectively [2]. Exploratory biomarker analyses revealed enhanced activity in patients with high-level FGFR1 amplification (≥4 copy number variations) compared to those without high amplification (22% vs. 9% ORR), supporting the pharmacogenomic hypothesis that FGFR1 amplification serves as a predictive biomarker for this compound response.

Activity in Nasopharyngeal Carcinoma

A phase Ib study evaluated this compound in recurrent and metastatic nasopharyngeal carcinoma (RM-NPC), demonstrating promising clinical activity in this heavily pretreated population [3]. Twenty patients were randomized to receive this compound via either continuous or intermittent dosing schedules. The continuous dosing arm (n=10) achieved an ORR of 20% and disease control rate (DCR) of 90%, while the intermittent arm (n=10) showed an ORR of 10% and DCR of 60% [3]. Notably, all responses occurred by the first radiological evaluation, and the duration of response exceeded one year, with two patients maintaining sustained responses beyond three years. These findings position this compound as a promising therapeutic option for NPC patients who have progressed on platinum-based chemotherapy, a population with limited effective treatment alternatives.

Preclinical Evidence Across Tumor Types

In vitro and in vivo studies have demonstrated consistent antitumor activity of this compound across multiple cancer models with varying dependencies on FGFR signaling [4]. In cell viability assays, this compound potently inhibited the growth of tumor cell lines with amplified FGFR1 or mutated/amplified FGFR2, confirming its direct anti-proliferative effects in FGFR-dependent models [4]. In xenograft studies, this compound exhibited marked tumor growth inhibition attributable to both potent angiogenesis inhibition and direct antitumor effects. Notably, in two lung cancer models with FGFR1 amplification, the antitumor efficacy was more pronounced, suggesting that the simultaneous inhibition of VEGF and FGF receptors in FGFR1-dependent tumors provides therapeutic advantage [4]. Similar antitumor activity was observed in FGFR2 wild-type and amplified or mutated xenograft models, supporting broad potential application across FGFR-aberrant malignancies.

Table 2: Clinical Efficacy of this compound Across Trials

| Cancer Type | Study Phase | Patient Population | ORR (%) | DCR (%) | Median PFS | Key Biomarkers |

|---|---|---|---|---|---|---|

| HR+/HER2- Breast Cancer | Phase II (FINESSE) | FGFR1 amplified (n=32) | 19 | 47 | Not reported | FGFR1 amplification (≥4 CNV) |

| HR+/HER2- Breast Cancer | Phase II (FINESSE) | FGFR1 nonamplified, 11q13 amplified (n=18) | 0 | 33 | Not reported | None identified |

| HR+/HER2- Breast Cancer | Phase II (FINESSE) | FGFR1 & 11q13 nonamplified (n=26) | 15 | 46 | Not reported | FGFR1 high expression |

| Nasopharyngeal Carcinoma | Phase Ib | Continuous dosing (n=10) | 20 | 90 | 3.73 months | Not specified |

| Nasopharyngeal Carcinoma | Phase Ib | Intermittent dosing (n=10) | 10 | 60 | 3.68 months | Not specified |

| Various Advanced Solid Tumors | Phase I/IIa | FGF-aberrant breast cancer (n=12) | 50 (4 confirmed + 2 unconfirmed) | Not reported | 40.4 weeks | FGFR1 or FGF3/4/19 amplification |

| Various Advanced Solid Tumors | Phase I/IIa | Angiogenesis-sensitive diseases | 26 | Not reported | 25 weeks | None identified |

Safety and Tolerability Profile

Adverse Event Management

The safety profile of this compound reflects its multi-kinase inhibition mechanism, with adverse events consistent with anti-angiogenic class effects. Data from the FINESSE study in breast cancer patients revealed that hypertension occurred in 87% of treated patients, with other common events including hypothyroidism (45%), nausea (33%), and proteinuria (32%) [2]. The phase Ib study in nasopharyngeal carcinoma provided additional insights, showing that grade ≥3 treatment-related adverse events occurred in 50% of patients receiving continuous dosing compared to 20% in the intermittent arm [3]. The most frequent grade ≥3 adverse events in the continuous arm included hypertension (30%), proteinuria (20%), increased AST (10%), and decreased platelet count (10%) [3]. These findings indicate that toxicity management through dose modifications and supportive care is essential for maintaining treatment intensity while minimizing adverse effects.

Pharmacokinetic Properties